molecular formula C7H8N2O3 B601189 Oxo-2-pyridinylaminoacetic Acid CAS No. 16817-89-3

Oxo-2-pyridinylaminoacetic Acid

Cat. No. B601189
CAS RN: 16817-89-3
M. Wt: 168.15
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Oxo-2-pyridinylaminoacetic Acid” is a compound with the molecular formula C7H8N2O3 . It is also known by other names such as “Glycine, N-2-pyridyl-, 1-oxide”, “2-[(Carboxymethyl)amino]pyridin-1-ium-1-olate”, and "2-[(1-oxidopyridin-1-ium-2-yl)amino]acetic acid" . It is used in the drug development of certain cancers .


Molecular Structure Analysis

The molecular weight of “Oxo-2-pyridinylaminoacetic Acid” is 168.15 g/mol . The IUPAC name for this compound is "2-[(1-hydroxypyridin-2-ylidene)amino]acetic acid" . The InChI and Canonical SMILES for this compound are also provided .


Chemical Reactions Analysis

While specific chemical reactions involving “Oxo-2-pyridinylaminoacetic Acid” are not available, it’s important to note that peptide reactions often involve a variety of chemical processes. For instance, the Schiff base reaction utilizing aromatic aldehydes for amino acid derivatization has been used to optimize reaction conditions .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 73.1 Ų .

Scientific Research Applications

Structural and Mechanistic Insights

  • Molecular Behavior and Decomposition Mechanisms : Compounds like Peracetic acid have been studied for their structural elucidation, which aids in understanding their stability, decomposition mechanisms, and potential products generated from their breakdown. Such insights are crucial for applications in water and wastewater disinfection, highlighting the importance of theoretical and experimental studies to explain molecular behaviors based on density functional theory (DFT) calculations (W. P. da Silva et al., 2019).

Biocatalysis and Chemical Synthesis

  • Biocatalytic Cascade for Synthesis : Research on compounds like 2-Oxo-4-(hydroxymethylphosphinyl) butyric acid (PPO), a precursor for herbicides, demonstrates the potential of biocatalytic processes for synthesizing complex molecules. This involves cloning and expressing relevant genes in bacterial systems to construct biocatalytic cascades, optimizing bioprocesses for large-scale production (Jian-Miao Xu et al., 2020).

Oxidative Processes and Applications

  • Advanced Oxidative Processes : The study of compounds like Peracetic acid in oxidative processes, especially in photocatalysis, is pivotal for applications in environmental chemistry, particularly in the degradation of pollutants. Understanding the structural and electronic comparisons with other oxidants like H2O2 can reveal efficiency differences in these processes (W. P. da Silva et al., 2019).

Antiviral and Antimicrobial Research

  • Inhibitory Effects on Viruses : Studies on compounds with inhibitory effects against viruses, such as human rhinovirus 3C protease inhibitors, offer a framework for understanding how small molecules can disrupt viral replication. This is achieved by inhibiting critical viral enzymes, demonstrating the potential of chemical compounds in antiviral therapies (A. Patick et al., 2005).

Future Directions

While specific future directions for “Oxo-2-pyridinylaminoacetic Acid” are not available, the field of therapeutic peptides is rapidly advancing. There is ongoing research into the development of novel protease-cleavable linkers for selective drug delivery . Additionally, the use of unnatural amino acids for the development of highly selective peptide linkers is a promising area of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Oxo-2-pyridinylaminoacetic Acid involves the conversion of 2-pyridinylamine to the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyridinylamine", "Bromoacetic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium carbonate", "Potassium permanganate" ], "Reaction": [ "Step 1: Bromination of 2-pyridinylamine using bromoacetic acid and sodium hydroxide to form 2-bromoacetylpyridine", "Step 2: Reduction of 2-bromoacetylpyridine using sodium borohydride to form 2-acetylpyridine", "Step 3: Nitration of 2-acetylpyridine using a mixture of nitric and sulfuric acid to form 2-nitroacetylpyridine", "Step 4: Reduction of 2-nitroacetylpyridine using sodium borohydride to form 2-aminoacetylpyridine", "Step 5: Diazotization of 2-aminoacetylpyridine using sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 6: Coupling of the diazonium salt with glycine using sodium carbonate to form Oxo-2-pyridinylaminoacetic Acid", "Step 7: Purification of the product using recrystallization and characterization using techniques such as NMR spectroscopy and mass spectrometry" ] }

CAS RN

16817-89-3

Molecular Formula

C7H8N2O3

Molecular Weight

168.15

Purity

> 95%

quantity

Milligrams-Grams

synonyms

2-Oxo-2-(2-pyridinylamino)acetic Acid

Origin of Product

United States

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